(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Description

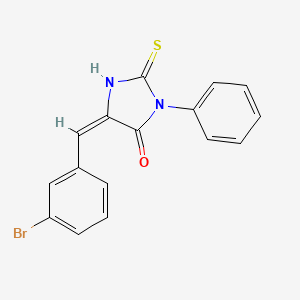

The compound "(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one" is a substituted imidazolone derivative characterized by:

- A 3-bromobenzylidene group at position 5 (E-configuration).

- A phenyl group at position 3.

- A sulfanyl (thiol) group at position 2.

Its molecular formula is C₁₆H₁₁BrN₂OS (molar mass ≈ 363.24 g/mol). The bromine atom introduces electron-withdrawing effects, while the sulfanyl group may enhance reactivity in redox or coordination chemistry. This structural framework is common in bioactive molecules, particularly those targeting enzymes or receptors sensitive to halogen and thiol interactions .

Properties

Molecular Formula |

C16H11BrN2OS |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H11BrN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+ |

InChI Key |

AIAAGBKUKPRENQ-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/NC2=S |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-bromobenzaldehyde with 2-mercapto-3-phenyl-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The bromobenzylidene group can be reduced to a benzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Azide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, derivatives of this compound have shown promise in the development of new therapeutic agents. Its potential anti-inflammatory and anticancer properties are being explored in preclinical studies .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The bromobenzylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The mercapto group can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Research Findings and Functional Implications

Halogen Effects: The 3-bromo substituent in the target compound contrasts with 4-dimethylamino (electron-donating) and 4-methoxy (moderate electron-donating) groups in analogs. Bromine’s electron-withdrawing nature may increase electrophilicity at the benzylidene carbon, favoring nucleophilic addition reactions compared to dimethylamino-substituted analogs .

Sulfanyl Group Variations :

- The target’s direct sulfanyl group differs from benzylsulfanyl (Compound 22) or ketone-linked sulfanyl (Compound 24). The simpler sulfanyl group in the target may facilitate stronger hydrogen bonding or metal coordination compared to bulkier derivatives .

Biological Activity Trends: Dimethylamino-substituted analogs (e.g., ) exhibit higher aqueous solubility, making them preferable for in vitro assays. However, brominated derivatives like the target compound may show superior stability in hydrophobic environments .

Biological Activity

(5E)-5-(3-bromobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, often referred to as a derivative of imidazolones, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN3OS. The compound features a bromobenzylidene moiety and a phenyl group attached to a dihydro-imidazolone core, which is key to its biological activity.

Key Structural Features:

- Bromine Substitution : The presence of bromine enhances lipophilicity and may influence receptor binding.

- Sulfanyl Group : This thiol group is often associated with antioxidant properties and can play a role in enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties.

Analgesic and Anti-inflammatory Effects

Several studies have investigated the analgesic and anti-inflammatory activities of imidazolone derivatives. For instance:

- Analgesic Testing : The compound was evaluated using the writhing test and hot plate test, common methods for assessing analgesic properties. Results indicated that it could potentially reduce pain responses effectively.

- Anti-inflammatory Mechanism : Molecular docking studies suggest that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. This inhibition could lead to reduced inflammation and pain relief.

Toxicity Studies

Toxicity assessments conducted on related compounds revealed low acute toxicity levels, indicating a favorable safety profile. Histopathological examinations showed no significant adverse effects on vital organs in animal models, reinforcing the potential for therapeutic use.

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized various imidazolone derivatives, including this compound. These derivatives were screened for their biological activities, revealing promising results in analgesia and anti-inflammatory assays .

- Molecular Docking Studies : Research employing molecular docking simulations highlighted the binding affinities of this compound against COX enzymes and other targets associated with pain signaling pathways .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrN3OS |

| Molecular Weight | 364.26 g/mol |

| LogP | 4.1 |

| H-Bond Donors/Acceptors | 1 / 1 |

| Lipinski's Rule of Five | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.